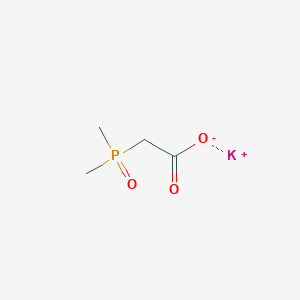
Potassium 2-(dimethylphosphoryl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(dimethylphosphoryl)acetate is a chemical compound with the molecular formula C4H10KO3P and a molar mass of 176.19 g/mol It is known for its unique structure, which includes a dimethylphosphoryl group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(dimethylphosphoryl)acetate typically involves the reaction of dimethylphosphoryl chloride with potassium acetate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a low temperature to ensure the stability of the intermediate products. The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through a series of purification steps, including filtration, crystallization, and drying .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(dimethylphosphoryl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphonic acids, while reduction reactions can produce phosphines. Substitution reactions can result in a variety of substituted acetates .
Scientific Research Applications
Potassium 2-(dimethylphosphoryl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Potassium 2-(dimethylphosphoryl)acetate involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The compound may also participate in phosphorylation reactions, transferring its phosphoryl group to other molecules, which can modulate their activity and properties .
Comparison with Similar Compounds
Potassium 2-(dimethylphosphoryl)acetate can be compared with other similar compounds, such as:
Potassium acetate: A simpler acetate compound without the dimethylphosphoryl group.
Dimethylphosphoryl chloride: A related compound used as a reagent in the synthesis of this compound.
Phosphonic acids: Compounds with similar phosphorus-containing functional groups but different structural features
The uniqueness of this compound lies in its specific combination of the dimethylphosphoryl group and the acetate backbone, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
1049776-11-5 |
|---|---|
Molecular Formula |
C4H8KO3P |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
potassium;2-dimethylphosphorylacetate |
InChI |
InChI=1S/C4H9O3P.K/c1-8(2,7)3-4(5)6;/h3H2,1-2H3,(H,5,6);/q;+1/p-1 |
InChI Key |
CXYPDOYLAXETHM-UHFFFAOYSA-M |
Canonical SMILES |
CP(=O)(C)CC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


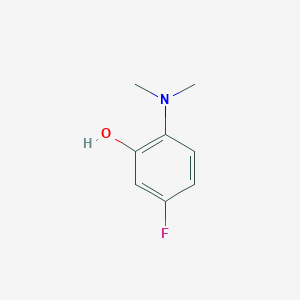
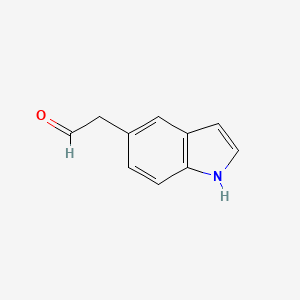
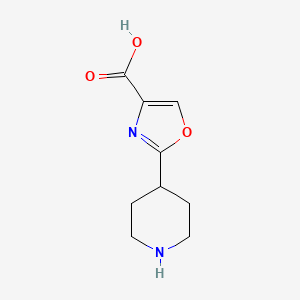

![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)
![2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13554578.png)

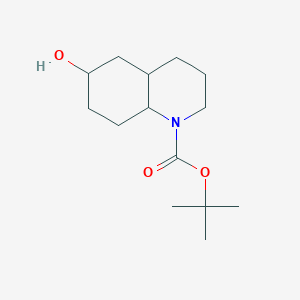
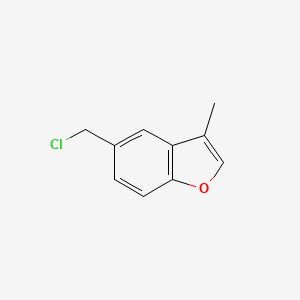
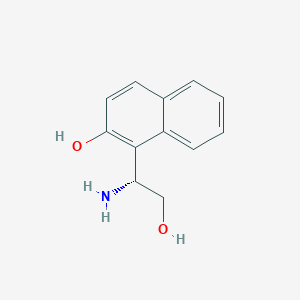

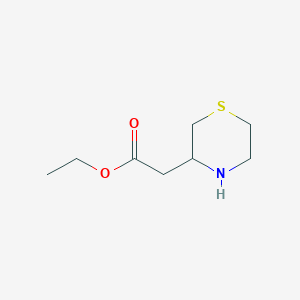
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride](/img/structure/B13554626.png)

